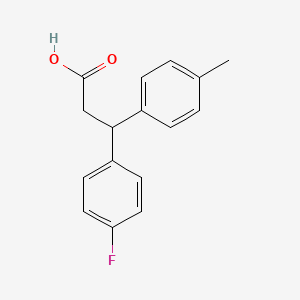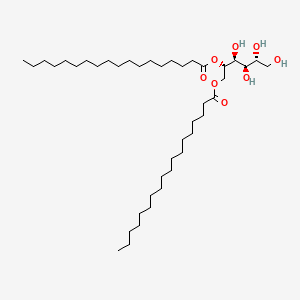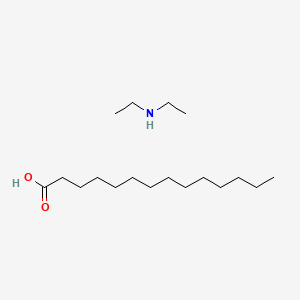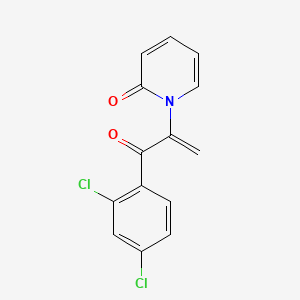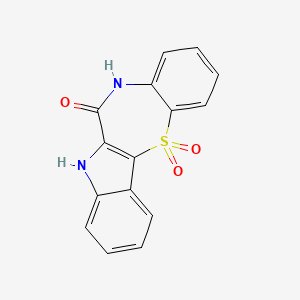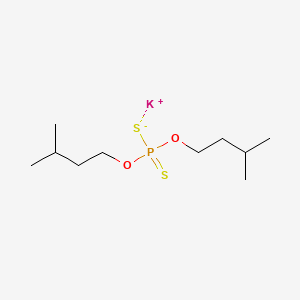
Thallium(1+) propan-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Thallium(1+) propan-2-olate can be synthesized through the reaction of thallium(I) ethoxide with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thallium compound. The general reaction is as follows:
TlOC2H5+C3H7OH→TlOC3H7+C2H5OH
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent the formation of thallium oxides and hydroxides, which can contaminate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thallium(III) compounds. This reaction is typically facilitated by strong oxidizing agents.
Reduction: The compound can be reduced back to thallium metal under specific conditions using reducing agents like hydrogen gas.
Substitution: this compound can participate in nucleophilic substitution reactions where the thallium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Thallium(III) propan-2-olate.
Reduction: Thallium metal.
Substitution: Various thallium salts depending on the nucleophile used.
科学的研究の応用
Thallium(1+) propan-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions.
Medicine: Explored for its potential use in diagnostic imaging due to thallium’s properties.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
作用機序
The mechanism by which thallium(1+) propan-2-olate exerts its effects involves the interaction of the thallium ion with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular functions, particularly in the nervous and cardiovascular systems. The pathways involved include inhibition of Na+/K±ATPase and interference with mitochondrial function.
類似化合物との比較
- Thallium(I) ethoxide (C₂H₅OTl)
- Thallium(I) methoxide (CH₃OTl)
- Thallium(I) butoxide (C₄H₉OTl)
Comparison: Thallium(1+) propan-2-olate is unique due to its specific alkoxide group, which influences its reactivity and solubility. Compared to thallium(I) ethoxide and thallium(I) methoxide, this compound has a bulkier alkyl group, which can affect its steric interactions in chemical reactions. This makes it a valuable reagent in certain synthetic applications where such properties are advantageous.
特性
CAS番号 |
39262-04-9 |
|---|---|
分子式 |
C3H7OTl |
分子量 |
263.47 g/mol |
IUPAC名 |
propan-2-olate;thallium(1+) |
InChI |
InChI=1S/C3H7O.Tl/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
InChIキー |
XRZWCXPPVXLYPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)[O-].[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



